4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-TERT-BUTYL-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a benzothiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the benzothiazole intermediate with a thiol or sulfide reagent.
Attachment of the Carbamoyl Group: This can be done using carbamoyl chloride or isocyanate reagents.
Final Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions, such as using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-TERT-BUTYL-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-TERT-BUTYL-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H33N3O2S2 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C30H33N3O2S2/c1-6-19-9-8-10-20(7-2)27(19)33-26(34)18-36-29-32-24-16-15-23(17-25(24)37-29)31-28(35)21-11-13-22(14-12-21)30(3,4)5/h8-17H,6-7,18H2,1-5H3,(H,31,35)(H,33,34) |
InChI Key |
XNIVTNHASPOGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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